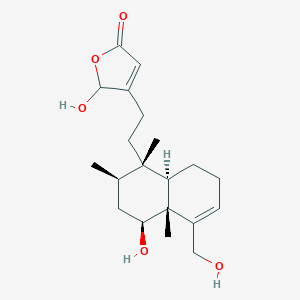

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide

Description

6α,16,18-Trihydroxycleroda-3,13-dien-15,16-olide (CAS: 1017233-48-5) is a clerodane diterpene isolated from plants in the Boraginaceae family . Its molecular formula is C₃₀H₃₀O₆, with a molecular weight of 350.449 g/mol . Structurally, it features three hydroxyl groups at positions 6α, 16, and 18, distinguishing it from simpler clerodane analogs like 16-hydroxycleroda-3,13-dien-15,16-olide (HCD).

Properties

IUPAC Name |

3-[2-[(1S,2R,4S,4aR,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-9-16(22)20(3)14(11-21)5-4-6-15(20)19(12,2)8-7-13-10-17(23)25-18(13)24/h5,10,12,15-16,18,21-22,24H,4,6-9,11H2,1-3H3/t12-,15-,16+,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOAUERKWIARIN-HKQZTGDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3O)CCC=C2CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Synthetic Route: Directed Hydrogenation Approach

The first attempted synthesis (Scheme 1) aimed to leverage stereocontrolled hydrogenation of a Δ¹,¹⁰ and Δ⁷,⁸ diene intermediate (5 ) using cationic catalysts. Key steps included:

-

Selective Protection and Alkylation : Starting from decalin (−)-2 , ketone 3 was synthesized in 59% yield over two steps as a single diastereomer.

-

Vinyl Triflate Formation and Cross-Coupling : Conversion of 3 to vinyl triflate followed by palladium-mediated coupling with trimethyl indium yielded endo-olefin 4 (55% yield).

-

Reduction and Hydrogenation Challenges : Lithium aluminum hydride reduction provided alcohol 5 , but subsequent hydrogenation failed to achieve adequate diastereoselectivity at C-8 (<20% yield).

Table 1: Key Intermediates and Yields in Initial Route

| Intermediate | Reaction Step | Yield |

|---|---|---|

| 3 | Protection/alkylation of (−)-2 | 59% |

| 4 | Vinyl triflate cross-coupling | 55% |

| 5 | LiAlH₄ reduction of 4 | 68% |

Revised Route: Traditional Clerodane Synthesis

To address selectivity issues, a revised pathway (Scheme 2) employed reductive allylation and directed hydrogenation:

-

Reductive Allylation and Ozonolysis : Ketal-protected (−)-2 underwent reductive allylation, ozonolysis, and triisopropylsilyl (TIPS) protection to yield trans-decalin 7 as epimeric mixtures.

-

Ley-Griffith Oxidation and Olefination : Oxidation of 7 followed by olefination generated exo-methylene 8 , which was hydrogenated using Crabtree’s catalyst to set the C-8 stereocenter (>99:1 dr).

-

Wittig Olefination and Oxidation : Final steps produced (−)-callicarpenal (10 ), which was converted to the target compound via furyl-lithium addition and singlet oxygen oxidation.

Table 2: Efficiency of Revised Synthesis

| Step | Key Reagent/Condition | Yield |

|---|---|---|

| Reductive allylation | NaBH₄, MeOH | 62% |

| Directed hydrogenation | Crabtree’s catalyst (Ir) | 88% |

| Wittig olefination | RhCl(PPh₃)₃ | 74% |

Derivatization and Analog Synthesis

Modifications to the parent compound have been explored to enhance bioavailability and activity:

-

Primary Amine Reactions : Treatment of 16-hydroxycleroda-3,13(14)-dien-15,16-olide with primary amines (e.g., benzylamine) yielded analogues with retained anti-mycobacterial activity (MIC: 1.56 µg/mL vs. Mycobacterium tuberculosis).

-

C-12 Dehydroxylation : Removal of the C-12 hydroxyl group in derivative 16 improved β-lactam potentiation activity against MRSA (oxacillin MIC: 2 µg/mL at 5 µM) .

Chemical Reactions Analysis

Types of Reactions

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide exhibits several notable biological activities:

- Antimicrobial Effects: This compound has been investigated for its ability to enhance the efficacy of existing antibiotics against resistant bacterial strains. Notably, it has shown potential as an adjuvant to oxacillin in combating methicillin-resistant Staphylococcus aureus (MRSA) infections.

- Anti-inflammatory Properties: Research indicates that it may inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammatory responses .

- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Applications in Pharmaceutical Development

The compound's unique structure allows it to serve various roles in pharmaceutical research:

-

Lead Compound for Antibiotics:

- Case Study: A study demonstrated that this compound enhances the activity of beta-lactam antibiotics by inhibiting resistance mechanisms in bacteria.

- Development of New Therapeutic Agents:

-

Reference Standard in Chemistry:

- The compound is used as a reference standard for synthesizing other complex molecules due to its well-characterized structure and properties.

Synthesis and Industrial Production

The synthesis of this compound typically involves:

Mechanism of Action

The mechanism of action of 6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Mechanistic and Activity-Based Analysis

Anti-Cancer Activity

- HCD: Demonstrates broad anti-cancer activity via mitochondrial apoptosis (e.g., renal cell carcinoma ), anoikis induction , and PRC2-mediated epigenetic regulation in leukemia . Its 16-hydroxy group is critical for ROS generation and Akt/mTOR pathway inhibition .

- 6α,16,18-Trihydroxycleroda-3,13-dien-15,16-olide: No direct anti-cancer data exist, but additional hydroxyl groups may enhance interactions with kinases or epigenetic regulators.

Enzyme Inhibition

- Cleroda-4(18),13-dien-15,16-olide: Superior XO inhibition (IC₅₀ = 0.8 µM vs. allopurinol’s 2.1 µM) due to hydrogen bonding with Glu 802 and hydrophobic interactions .

- 6α,16,18-Trihydroxycleroda-3,13-dien-15,16-olide : Unstudied for XO inhibition, but its 6α-OH could sterically hinder binding compared to Cleroda-4(18),13-dien-15,16-olide.

Biological Activity

6alpha,16,18-Trihydroxycleroda-3,13-dien-15,16-olide is a natural diterpenoid compound primarily extracted from the plant Polyalthia cheliensis. Its unique structure and biological properties have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into the biological activities of this compound, summarizing key findings from recent studies and providing detailed data tables and case studies.

The chemical characteristics of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 350.45 g/mol |

| CAS Number | 1017233-48-5 |

| Appearance | Powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in significant cell death in HeLa cells (cervical cancer), with an IC value of approximately 12 µM .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines:

- Cytokine Inhibition : A study reported that this compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC = 25 µg/mL |

| ABTS Assay | IC = 30 µg/mL |

These results indicate that this compound has significant potential to scavenge free radicals and may contribute to cellular protection against oxidative stress .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary data suggest that its effects may be mediated through the modulation of signaling pathways involved in apoptosis and inflammation.

Case Study 1: Cancer Research

In a controlled laboratory setting at the University of Maryland School of Medicine, researchers administered varying doses of this compound to cultured cancer cells. The findings indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.

Case Study 2: Inflammatory Response

A collaborative study involving multiple universities assessed the impact of this compound on inflammatory markers in animal models. Results showed a significant reduction in edema and inflammatory cytokine levels post-treatment with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.